molecular formula C25H27N5O4S B1193564 Apatinib Mesylate CAS No. 1218779-75-9

Apatinib Mesylate

Numéro de catalogue B1193564
Numéro CAS: 1218779-75-9
Poids moléculaire: 493.582
Clé InChI: FYJROXRIVQPKRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apatinib Mesylate, also known as YN968D1, is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antiangiogenic and antineoplastic activities . It selectively inhibits the vascular endothelial growth factor receptor 2 (VEGFR2), which is indicated for the treatment of metastatic gastric carcinoma .


Molecular Structure Analysis

The molecular structure of Apatinib Mesylate has been determined by single-crystal X-ray diffraction . The properties of these solvates were fully characterized by powder X-ray diffraction, dynamic vapor sorption, differential scanning calorimetry, and thermogravimetric analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Apatinib Mesylate have been characterized by powder X-ray diffraction, dynamic vapor sorption, differential scanning calorimetry, and thermogravimetric analysis .

Applications De Recherche Scientifique

Application in Pharmacokinetics

  • Summary of Application : Apatinib is used in the field of pharmacokinetics to evaluate drug-drug and drug-disease interactions. It is an orally administered vascular epidermal growth factor receptor (VEGFR)-tyrosine kinase inhibitor approved for the treatment of advanced gastric adenocarcinoma or gastric esophageal junction adenocarcinoma .
  • Methods of Application : Modeling and simulation were conducted using Simcyp Simulator. The input parameters required for modeling were obtained from literature research or experiments .
  • Results : The developed physiologically based pharmacokinetic (PBPK) models accurately assessed apatinib pharmacokinetics following single-dose administration in Chinese healthy volunteers and cancer patients. The DDI simulation showed 2–4-fold changes in apatinib exposures by moderate CYP3A4 inhibitors and CYP3A4 inducers .

Application in Cervical Cancer Treatment

  • Summary of Application : Apatinib has been used for the treatment of advanced or recurrent cervical cancer. It has shown promising efficacy and safety for patients with this condition .
  • Methods of Application : A meta-analysis was conducted to evaluate the efficacy and safety of apatinib in patients with advanced or recurrent cervical cancer. Outcomes including overall response rate (ORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and adverse events (AEs) were extracted for further analysis .
  • Results : The pooled ORR and DCR were 22.9% and 68.6%, respectively. The pooled PFS and OS were 5.19 months and 10.63 months, respectively .

Safety And Hazards

Apatinib Mesylate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153427
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apatinib

CAS RN

1218779-75-9
Record name Apatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
632
Citations
L Yang, H Zhu, P Luo, S Chen, Y Xu… - OncoTargets and …, 2018 - Taylor & Francis
… Apatinib mesylate tablet (Apatinib) is a new generation of oral small molecule anti-… Therefore, in our study, apatinib mesylate tablet was used as the main drug to treat patients with Stage …
Number of citations: 12 www.tandfonline.com
SB Kou, ZY Lin, BL Wang, JH Shi… - Journal of Biomolecular …, 2021 - Taylor & Francis
Apatinib mesylate (APM), a novel tyrosine kinase inhibitor, has been applied in treating various cancers. In the present study, the binding mechanism of APM with bovine serum albumin …
Number of citations: 13 www.tandfonline.com
B Zhu, Q Zhang, G Ren, X Mei - Crystal Growth & Design, 2017 - ACS Publications
Two types of solvates for the antiangiogenesis drug apatinib mesylate were obtained, and their crystal structures were determined by single-crystal X-ray diffraction. The properties of …
Number of citations: 23 pubs.acs.org
ZZ Song, LF Zhao, J Zuo, ZS Fan, L Wang… - OncoTargets and …, 2020 - Taylor & Francis
… This study was a retrospective analysis of apatinib mesylate … included: 1) administration of apatinib mesylate as third- or … subsequently received treatment with apatinib mesylate; 3) age …
Number of citations: 18 www.tandfonline.com
JY Liu, BR Zhu, YD Wang, X Sun - International Journal of Clinical …, 2020 - Springer
Objective The aim of this study was to investigate the efficacy and safety of Apatinib mesylate in the treatment of metastatic osteosarcoma patients who progressed after standard …
Number of citations: 14 link.springer.com
B Zhu, JR Wang, G Ren, X Mei - Crystal Growth & Design, 2016 - ACS Publications
Apatinib mesylate (ATM) is an orally administrated anticancer agent for the treatment of advanced gastric cancer. Single-crystal structures of four ATM solid forms, including two …
Number of citations: 21 pubs.acs.org
L Pesco Koplowitz, B Koplowitz, CH Park, AN McGinn - 2017 - ascopubs.org
e14049 Background: Apatinib Mesylate (YN968D1) is a selective inhibitor of VEGFR-2 being developed for the treatment of advanced gastric cancer. Objectives: 1. Evaluate single- and …
Number of citations: 1 ascopubs.org
J Zhao, H Yu, T Han, W Wang, W Tong, X Zhu - Age (years old), 2019 - jbuon.com
… In conclusion, recombinant human endostatin combined with apatinib mesylate given to patients with middle and advanced NSCLC not only improves their immunologic competence, …
Number of citations: 9 jbuon.com
P Fang, L Zhang, X Zhang, J Yu, J Sun, Q Jiang… - Scientific Reports, 2019 - nature.com
… Apatinib Mesylate alone or combined with chemotherapeutic agents, and all of these suggest that Apatinib Mesylate … effects of Apatinib Mesylate alone and Apatinib Mesylate combined …
Number of citations: 7 www.nature.com
ZR Yang, ZG Chen, XM Du, Y Li - Frontiers in Oncology, 2020 - frontiersin.org
Objective Malignant peritoneal mesothelioma (MPM) is a rare malignancy with few effective molecular therapies. In this study, we evaluated the anti-tumor activity and safety of apatinib, …
Number of citations: 5 www.frontiersin.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.